4-Acetylphenyl furan-2-carboxylate

Vue d'ensemble

Description

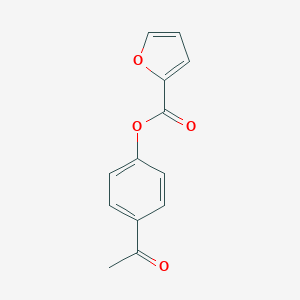

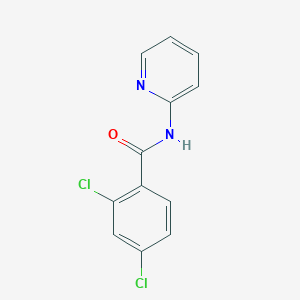

“4-Acetylphenyl furan-2-carboxylate” is a chemical compound that belongs to the family of furan derivatives . It has a molecular weight of 230.22 . The IUPAC name for this compound is 5-(4-acetylphenyl)-2-furoic acid .

Synthesis Analysis

The synthesis of furan derivatives like “4-Acetylphenyl furan-2-carboxylate” has been explored in various studies. One such method involves the cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) over a simple and cheap ZrO2 catalyst . Another method involves the use of microwave radiation to synthesize ester and amide derivatives containing furan rings .Molecular Structure Analysis

The molecular structure of “4-Acetylphenyl furan-2-carboxylate” can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecule .Chemical Reactions Analysis

The chemical reactions involving “4-Acetylphenyl furan-2-carboxylate” can be complex and involve multiple steps. For instance, one study discusses the cross-ketonization of methyl 2-furoate with carboxylic acids, which could potentially involve this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Acetylphenyl furan-2-carboxylate” can be analyzed using various techniques. For instance, spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR can provide insights into the vibrational and electronic properties of the molecule .Applications De Recherche Scientifique

Antibacterial Agents

Furan derivatives, including 4-Acetylphenyl furan-2-carboxylate, have been recognized for their antibacterial properties. They are particularly effective against both Gram-positive and Gram-negative bacteria . The structural flexibility of furan compounds allows for the synthesis of a variety of derivatives that can be tailored to target specific bacterial strains, potentially helping to address the global issue of microbial resistance.

Antifungal and Antiviral Applications

The furan nucleus is a common feature in many antifungal and antiviral drugs. The pharmacological activity of furan derivatives can be attributed to their ability to interact with the biological pathways of fungi and viruses, disrupting their lifecycle . This makes 4-Acetylphenyl furan-2-carboxylate a valuable scaffold for developing new treatments for fungal and viral infections.

Anti-Inflammatory and Analgesic

Furan derivatives exhibit significant anti-inflammatory and analgesic effects. These compounds can be designed to modulate the inflammatory response in the body, providing relief from pain and swelling associated with various conditions . Research into 4-Acetylphenyl furan-2-carboxylate could lead to the development of new, more effective anti-inflammatory and pain-relieving medications.

Anticancer Research

The unique structure of furan derivatives makes them promising candidates for anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis. Studies on compounds like 4-Acetylphenyl furan-2-carboxylate may contribute to the discovery of novel therapies that could be less toxic and more targeted than current treatments .

Neuroprotective Effects

Research has indicated that furan derivatives may have neuroprotective properties. They could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death . This application is particularly intriguing as it opens up possibilities for treating conditions like Parkinson’s and Alzheimer’s disease.

Development of Green Materials

Furan derivatives are being explored for their potential in creating sustainable and environmentally friendly materials. As furan is derived from biomass feedstock, it aligns with the goals of green chemistry. 4-Acetylphenyl furan-2-carboxylate could be used in the synthesis of bioplastics, adhesives, and other materials that contribute to a more sustainable future .

Orientations Futures

Furan derivatives like “4-Acetylphenyl furan-2-carboxylate” have a wide range of applications, including in the synthesis of new fuels and polymer precursors . They are also important in the development of bioprocesses producing molecules that can replace those derived from oil . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.

Mécanisme D'action

Target of Action

Furan derivatives, in general, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .

Mode of Action

Furan-containing compounds are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some furan derivatives have been found to exhibit antibacterial activity .

Biochemical Pathways

Furan derivatives have been shown to impact a variety of biochemical pathways, contributing to their diverse biological activities .

Result of Action

Furan derivatives have been reported to exhibit a range of effects, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .

Propriétés

IUPAC Name |

(4-acetylphenyl) furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)10-4-6-11(7-5-10)17-13(15)12-3-2-8-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUVIPGJOLCNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylphenyl furan-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B514257.png)

![3-[2-(4-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B514273.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B514274.png)

![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B514276.png)

![[(3-Chloro-4-methylphenyl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B514288.png)

![[(2,5-Dimethylphenyl)carbamoyl]methyl 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B514297.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 4-phenoxybenzoate](/img/structure/B514372.png)

![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B514639.png)

![3,8-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B514647.png)